2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 2-position and a methylthio group at the 4-position
Scientific Research Applications
2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Safety and Hazards
Future Directions
The future directions for “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its potential as a kinase inhibitor . There is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity with the serotonin (5-HT) receptor sites .
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been known to target cyclin-dependent kinases (cdks), which are crucial drivers of the cell cycle . CDKs regulate the cell cycle and control the transcriptional process, which is an essential pathway for cell cycle regulatory machinery .
Mode of Action
Related compounds such as palbociclib, a small molecule cdk inhibitor, inhibit ser780/ser795 phosphorylation on rb protein to induce g1 arrest . This suggests that 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine might interact with its targets in a similar manner, leading to changes in the cell cycle.
Biochemical Pathways
Given its potential interaction with cdks, it can be inferred that it may affect the cell cycle regulatory machinery . This could lead to downstream effects such as the inhibition of cell division and potentially the prevention of uncontrolled cell growth and metastasis .
Pharmacokinetics
It is noted that the compound has a high gi absorption and is bbb permeant . Its lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.
Result of Action
Based on its potential interaction with cdks, it could lead to the inhibition of cell division, potentially preventing uncontrolled cell growth and metastasis .
Action Environment
It is noted that thermal decomposition of the compound can lead to the release of irritating gases and vapors . This suggests that the compound’s action, efficacy, and stability could be influenced by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. For instance, this compound has been shown to inhibit certain kinases, leading to altered phosphorylation states of target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, thereby impacting cellular growth and division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition results in decreased phosphorylation of downstream targets, ultimately affecting cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been found to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes biotransformation through oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with methylthiolate in the presence of a base, followed by cyclization with an appropriate amine or nitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: Cyclization reactions often require the use of strong bases or acids and elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines with various functional groups at the 2-position.
Oxidation: Sulfoxides or sulfones of the original compound.
Cyclization: More complex fused heterocyclic systems.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(methylthio)pyrimidine: Similar in structure but lacks the fused pyrrole ring, making it less rigid and potentially less specific in its interactions.
2,4-dichloropyrimidine: Lacks the methylthio group, which may reduce its binding affinity and specificity in certain applications.
2-chloro-4-(methylthio)-6-ethoxypyrimidine: Contains an ethoxy group instead of the fused pyrrole ring, which can alter its electronic properties and reactivity.
Uniqueness
2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its fused pyrrolo[2,3-d]pyrimidine core, which provides a rigid and planar structure. This rigidity enhances its binding affinity and specificity in biological systems, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
2-chloro-4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRQADQROKOHKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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